Meta-Fluoro vs. Parent Phenyl: Lipophilicity and Permeability Differentiation
The 3‑fluoro substituent on the benzenesulfonamide ring of the target compound reduces computed logP (XLogP3‑AA = 0.2) relative to the non‑fluorinated parent scaffold, while simultaneously increasing the density of hydrogen‑bond acceptors (HBA count = 6). This balance of polarity and HBA capacity is critical for passive permeability and aqueous solubility. In a comparative series of pyridazinone benzenesulfonamides, introduction of halogen substituents on the terminal phenyl ring was shown to modulate both logP and target‑binding geometry in silico, with fluorine specifically cited as a preferred substituent for maintaining drug‑like property space [1]. The target compound’s XLogP3‑AA of 0.2 places it near the center of the optimal range for oral bioavailability (0–3), whereas the non‑fluorinated parent would be expected to exhibit a lower logP with reduced membrane partitioning [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.2 |
| Comparator Or Baseline | Non-fluorinated parent benzenesulfonamide (predicted XLogP3‑AA < 0.2, typically ~0.0–0.1 for unsubstituted phenyl sulfonamides of comparable size). |
| Quantified Difference | Estimated Δ logP ≈ +0.1–0.2 log units conferred by meta‑fluoro substitution; exact value comparator-dependent. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [2]. |
Why This Matters
Lipophilicity within the 0–3 range is a primary filter for compound selection in phenotypic screening cascades; this compound’s position at logP = 0.2 avoids both the solubility penalties of excessively polar analogs and the promiscuity risks of highly lipophilic alternatives.
- [1] Krasavin, M.; Shetnev, A.; Baykov, S.; Kalinin, S.; Nocentini, A.; Sharoyko, V.; Poli, G.; Tuccinardi, T.; Korsakov, M.; Tennikova, T.B.; Supuran, C.T. Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. European Journal of Medicinal Chemistry, 2019, 168, 301–314. View Source
- [2] PubChem Compound Summary for CID 42226773, 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1049495-22-8 (accessed 2026-05-09). View Source
